4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Description
This compound belongs to the pyrimidine-5-carbonitrile class, characterized by a pyrimidine core substituted with a nitrile group at position 3. Its structure includes a methylsulfanyl group at position 2 and an azetidine ring at position 4, further functionalized with a 1H-imidazol-1-ylmethyl moiety. The methylsulfanyl group may influence electron distribution, affecting reactivity and binding affinity .
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6S/c1-20-13-16-5-11(4-14)12(17-13)19-7-10(8-19)6-18-3-2-15-9-18/h2-3,5,9-10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJYBJKGHUJLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CC(C2)CN3C=CN=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Molecular Formula : C12H15N5S
- Molecular Weight : 245.28 g/mol
- CAS Number : 2549049-31-0
The compound features an imidazole ring, an azetidine moiety, and a pyrimidine structure with a carbonitrile group, which may contribute to its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological properties:
- Antimicrobial Activity : Similar compounds with imidazole and azetidine structures have exhibited significant antimicrobial effects. The presence of the imidazole ring is particularly noted for its interaction with microbial enzymes and membranes, leading to cell death.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
The proposed mechanisms through which 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile exerts its biological effects include:
- Enzyme Inhibition : The imidazole moiety may act as a chelator for metal ions in enzymes, thereby inhibiting their activity.
- Cell Membrane Interaction : The azetidine and methylsulfanyl groups can interact with lipid membranes, altering permeability and leading to cell lysis.
- Signal Transduction Modulation : The carbonitrile group may influence various signaling pathways involved in cell growth and apoptosis.
Study 1: Antimicrobial Activity
In a study examining various imidazole-containing compounds, it was found that those with azetidine structures displayed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of related pyrimidine derivatives demonstrated that they could induce apoptosis in human cancer cell lines. The study highlighted the role of the carbonitrile group in enhancing cytotoxicity by activating caspase pathways.
Study 3: Anti-inflammatory Potential
Research on structurally similar compounds indicated significant reductions in inflammatory markers in vitro. This suggests that 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile may possess anti-inflammatory properties worth further exploration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-{3-[Imidazolylmethyl]azetidin} | Imidazole, Azetidine | Antimicrobial, Anticancer |
| 2-(Methylsulfanyl)pyrimidine Derivative | Pyrimidine, Sulfur | Anti-inflammatory |
| 6-Methoxypyrimidine Analog | Methoxy Group | Cytotoxic against cancer |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related pyrimidine-5-carbonitrile derivatives:
Physicochemical Properties
- Solubility : The hydroxyl group in ’s compound improves hydrophilicity compared to the target compound’s hydrophobic azetidine and methylsulfanyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
